N-ethyl-N-[(3S)-piperidin-3-yl]acetamide hydrochloride
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Overview
Description
N-ethyl-N-[(3S)-piperidin-3-yl]acetamide hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-[(3S)-piperidin-3-yl]acetamide hydrochloride involves the reaction of N-ethylacetamide with (3S)-piperidin-3-yl chloride under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-[(3S)-piperidin-3-yl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products:
Oxidation: The major products include N-ethyl-N-[(3S)-piperidin-3-yl]acetamide oxide.
Reduction: The major products include N-ethyl-N-[(3S)-piperidin-3-yl]acetamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: N-ethyl-N-[(3S)-piperidin-3-yl]acetamide hydrochloride is used as a building block in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also used in the development of new bioactive molecules .
Medicine: It is used in the synthesis of drug candidates for various therapeutic areas .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of N-ethyl-N-[(3S)-piperidin-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
N-ethyl piperidine: A similar compound with a different substitution pattern.
N-ethyl-N-[(3S)-piperidin-3-yl]acetamide: The base form without the hydrochloride salt.
N-ethyl-N-[(3S)-piperidin-3-yl]acetamide oxide: An oxidized form of the compound.
Uniqueness: N-ethyl-N-[(3S)-piperidin-3-yl]acetamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct physicochemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-ethyl-N-[(3S)-piperidin-3-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-11(8(2)12)9-5-4-6-10-7-9;/h9-10H,3-7H2,1-2H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQQUMBJTXSQGG-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCNC1)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCNC1)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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